molecular formula C14H27N3OS B12766670 Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- CAS No. 86503-24-4

Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio-

Cat. No.: B12766670
CAS No.: 86503-24-4
M. Wt: 285.45 g/mol
InChI Key: HNAUQBPBJFOYSP-VXGBXAGGSA-N
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Description

Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- is a complex organic compound that belongs to the hydantoin family. Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the sec-butyl and diethylamino propyl groups, along with the thio substitution, makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- typically involves the following steps:

    Formation of the Hydantoin Ring: The hydantoin ring can be synthesized through the reaction of an amino acid with urea under acidic or basic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Diethylamino Propyl Group: This can be achieved through nucleophilic substitution reactions where the hydantoin derivative reacts with diethylamino propyl halides.

    Thio Substitution:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the hydantoin ring, converting it to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydantoin derivatives.

Scientific Research Applications

Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its pharmacological properties, including anticonvulsant and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The thio group can play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: Another hydantoin derivative with anticonvulsant properties.

    Ethotoin: Similar structure but with different substituents, used as an anticonvulsant.

    Fosphenytoin: A prodrug of phenytoin, used for intravenous administration.

Uniqueness

Hydantoin, 5-sec-butyl-3-(3-(diethylamino)propyl)-2-thio- stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties

Properties

CAS No.

86503-24-4

Molecular Formula

C14H27N3OS

Molecular Weight

285.45 g/mol

IUPAC Name

(5R)-5-[(2R)-butan-2-yl]-3-[3-(diethylamino)propyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H27N3OS/c1-5-11(4)12-13(18)17(14(19)15-12)10-8-9-16(6-2)7-3/h11-12H,5-10H2,1-4H3,(H,15,19)/t11-,12-/m1/s1

InChI Key

HNAUQBPBJFOYSP-VXGBXAGGSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H]1C(=O)N(C(=S)N1)CCCN(CC)CC

Canonical SMILES

CCC(C)C1C(=O)N(C(=S)N1)CCCN(CC)CC

Origin of Product

United States

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